molecular formula C6H6BNO5 B13402281 3-Hydroxy-2-nitrophenylboronic acid

3-Hydroxy-2-nitrophenylboronic acid

Cat. No.: B13402281
M. Wt: 182.93 g/mol
InChI Key: OWCZDXRYPHSNEL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:

Comparison with Similar Compounds

  • 3-Nitrophenylboronic acid
  • 2-Hydroxyphenylboronic acid
  • 4-Hydroxy-3-nitrophenylboronic acid

Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .

Properties

Molecular Formula

C6H6BNO5

Molecular Weight

182.93 g/mol

IUPAC Name

(3-hydroxy-2-nitrophenyl)boronic acid

InChI

InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H

InChI Key

OWCZDXRYPHSNEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O

Origin of Product

United States

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